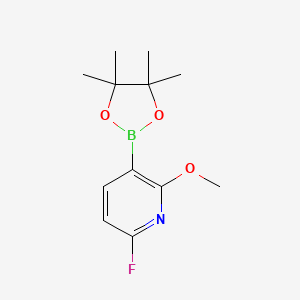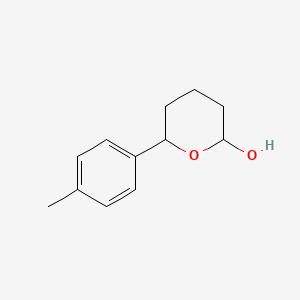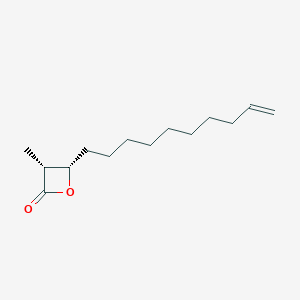
(3R,4S)-4-(Dec-9-EN-1-YL)-3-methyloxetan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S)-4-(Dec-9-EN-1-YL)-3-methyloxetan-2-one is a chiral oxetane derivative with a unique structure that includes a dec-9-en-1-yl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-(Dec-9-EN-1-YL)-3-methyloxetan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as dec-9-en-1-ol and 3-methyl-2-oxetanone.
Formation of Intermediate: The dec-9-en-1-ol undergoes a reaction with a suitable activating agent, such as tosyl chloride, to form the corresponding tosylate.
Nucleophilic Substitution: The tosylate intermediate then reacts with 3-methyl-2-oxetanone under basic conditions to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4S)-4-(Dec-9-EN-1-YL)-3-methyloxetan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxetane derivatives with higher oxidation states.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxetane ring to a more reduced form.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxetane derivatives with additional oxygen functionalities.
Reduction: Reduced oxetane derivatives.
Substitution: Substituted oxetane derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(3R,4S)-4-(Dec-9-EN-1-YL)-3-methyloxetan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and chiral properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (3R,4S)-4-(Dec-9-EN-1-YL)-3-methyloxetan-2-one involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with biological molecules, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,4S)-4-(Dec-9-EN-1-YL)-3-methyloxetan-2-one: Unique due to its dec-9-en-1-yl side chain and chiral oxetane ring.
(3R,4S)-4-(Oct-7-EN-1-YL)-3-methyloxetan-2-one: Similar structure but with a shorter side chain.
(3R,4S)-4-(Hex-5-EN-1-YL)-3-methyloxetan-2-one: Even shorter side chain, leading to different chemical and physical properties.
Uniqueness
The uniqueness of this compound lies in its longer dec-9-en-1-yl side chain, which can impart distinct chemical reactivity and biological activity compared to its shorter-chain analogs.
Eigenschaften
CAS-Nummer |
652150-82-8 |
|---|---|
Molekularformel |
C14H24O2 |
Molekulargewicht |
224.34 g/mol |
IUPAC-Name |
(3R,4S)-4-dec-9-enyl-3-methyloxetan-2-one |
InChI |
InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-13-12(2)14(15)16-13/h3,12-13H,1,4-11H2,2H3/t12-,13+/m1/s1 |
InChI-Schlüssel |
SQBZVNBYBQUGNF-OLZOCXBDSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H](OC1=O)CCCCCCCCC=C |
Kanonische SMILES |
CC1C(OC1=O)CCCCCCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


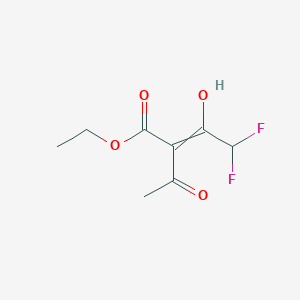
![2-Amino-4-{[1-(carboxymethylcarbamoyl)propyl]carbamoyl}butanoic acid](/img/structure/B12516694.png)
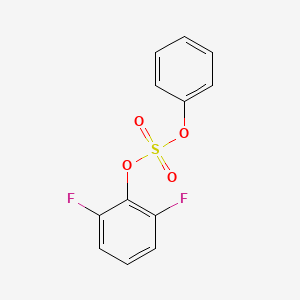
![5-Cyclopropyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B12516711.png)
![2,2'-[5-(Thiophen-2-yl)-1,3-phenylene]bis(5-bromothiophene)](/img/structure/B12516722.png)
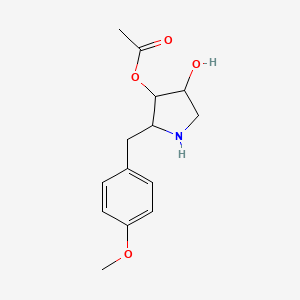
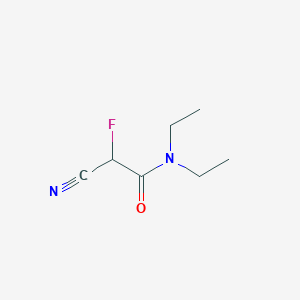

![2-Propen-1-one, 1,3-bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12516747.png)
![{5-Fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophen-3-yl}acetonitrile](/img/structure/B12516758.png)
